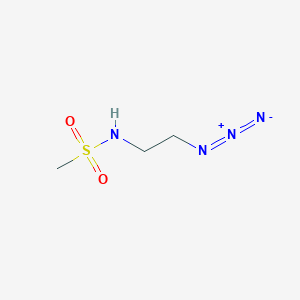










|
REACTION_CXSMILES
|
Cl.Cl[CH2:3][CH2:4][NH2:5].CN1CCOCC1.[CH3:13][S:14](Cl)(=[O:16])=[O:15].[Na+].[I-].[N-:20]=[N+:21]=[N-:22].[Na+]>CCOC(C)=O.O.ClCCl>[N:20]([CH2:3][CH2:4][NH:5][S:14]([CH3:13])(=[O:16])=[O:15])=[N+:21]=[N-:22] |f:0.1,4.5,6.7,8.9|
|


|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.ClCCN
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCOCC1
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)Cl
|
|
Name
|
EtOAc water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C.O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 48 h at 50° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Into a 100 mL flask was placed
|
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the temperature between −3 and 5° C
|
|
Type
|
WASH
|
|
Details
|
After 2 h the reaction mixture was washed with water, 4 N HCl, and water
|
|
Duration
|
2 h
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
DISSOLUTION
|
|
Details
|
The crude solfonamide (3.1 g) was redissolved in DMF (8.0 mL)
|
|
Type
|
WASH
|
|
Details
|
The organic phase was washed with water, brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |